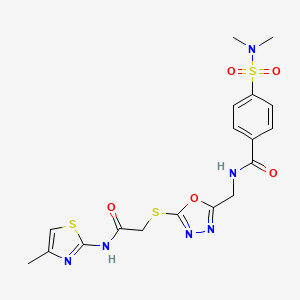
4-(N,N-dimethylsulfamoyl)-N-((5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-dimethylsulfamoyl)-N-((5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H20N6O5S3 and its molecular weight is 496.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(N,N-dimethylsulfamoyl)-N-((5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.
Chemical Structure and Synthesis
The compound features a sulfamoyl group, a benzamide moiety, and a thiazole derivative linked through an oxadiazole ring. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The detailed synthetic pathway is crucial for understanding the compound's biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antitumor Activity : Many derivatives of thiazole and oxadiazole have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with oxadiazole rings have been linked to inhibition of protein kinases involved in cancer progression .
- Antimicrobial Properties : Thiazole derivatives are known for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances the interaction with bacterial enzymes .
- Antiviral Effects : Some derivatives have demonstrated antiviral properties, particularly against influenza viruses. The mechanism often involves interference with viral replication processes .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfamoyl group may mimic natural substrates, allowing it to competitively inhibit enzymes critical for cellular processes.
- Binding Affinity : The structural components, particularly the thiazole and oxadiazole rings, contribute to high binding affinity for specific biological targets such as kinases and receptors involved in cancer and infectious diseases .
Research Findings
Several studies have evaluated the biological activity of related compounds:
Case Studies
- Antitumor Evaluation : A series of thiazole derivatives were synthesized and tested for their cytotoxic effects on various human cancer cell lines. One study reported a compound with an IC50 value indicating significant potency against K562 cells expressing Bcr-Abl tyrosine kinase .
- Antimicrobial Screening : Another study focused on the antibacterial properties of thiadiazole derivatives, revealing that certain compounds exhibited strong inhibition against pathogenic strains such as Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics .
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O5S3/c1-11-9-30-17(20-11)21-14(25)10-31-18-23-22-15(29-18)8-19-16(26)12-4-6-13(7-5-12)32(27,28)24(2)3/h4-7,9H,8,10H2,1-3H3,(H,19,26)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFLPFIHPGNIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














